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Compound of Interest

Compound Name: c-Met-IN-21

Cat. No.: B12377061 Get Quote

Application Notes and Protocols for c-Met-IN-21
These application notes provide detailed protocols for the use of c-Met-IN-21, a potent and

selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The information is

intended for researchers, scientists, and drug development professionals investigating the c-

Met signaling pathway and its role in cancer and other diseases.

Introduction to c-Met-IN-21
c-Met, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine

kinase that plays a crucial role in various cellular processes, including proliferation, motility,

migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway through

mutation, amplification, or overexpression is implicated in the development and progression of

numerous human cancers.[1][3] c-Met-IN-21 is a small molecule inhibitor designed to target the

ATP-binding site of the c-Met kinase, thereby blocking its enzymatic activity and downstream

signaling.[4] This inhibition can lead to reduced tumor growth, angiogenesis, and metastasis,

making c-Met an attractive target for cancer therapy.[3][5][6]

Physicochemical Properties
A summary of the key physicochemical properties of c-Met-IN-21 is provided below.
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Property Data

Molecular Weight
Data not available for c-Met-IN-21. Please refer

to the product datasheet.

Appearance Off-white to yellow solid

Purity >98% (as determined by HPLC)

Solubility and Stock Solution Preparation
Proper solubilization of c-Met-IN-21 is critical for accurate and reproducible experimental

results. Due to the hydrophobic nature of many small molecule inhibitors, organic solvents are

typically required for initial stock solution preparation.

Solubility Data:

Solvent Solubility

DMSO

Soluble up to at least 20 mg/mL. For most in

vitro experiments, a high-concentration stock

solution in DMSO is recommended. It is

important to note that high concentrations of

DMSO can be toxic to cells, so the final

concentration in the culture medium should be

kept low, typically below 0.5%.[7][8]

Ethanol

Soluble. Ethanol is generally less toxic to cells

than DMSO and can be a suitable solvent for

some applications.[7][8]

Water Practically insoluble.

Aqueous Buffer

To prepare aqueous solutions, first dissolve the

compound in an organic solvent like DMSO or

ethanol, and then perform subsequent dilutions

with the aqueous buffer.

Protocol for 10 mM Stock Solution Preparation in DMSO:
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Determine the required mass: Calculate the mass of c-Met-IN-21 needed to prepare the

desired volume of a 10 mM stock solution.

Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

Weigh the compound: Accurately weigh the calculated amount of c-Met-IN-21 powder in a

sterile microcentrifuge tube.

Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved.

A brief warming at 37°C may aid dissolution.

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-

thaw cycles. Store at -20°C or -80°C for long-term stability.

In Vitro Experimental Protocols
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of c-Met-IN-21 on the viability and proliferation of

cancer cells.

Materials:

Cancer cell line with known c-Met expression (e.g., GTL-16, U87MG)

Complete cell culture medium

c-Met-IN-21 stock solution (10 mM in DMSO)

96-well cell culture plates

MTS or MTT reagent

Plate reader

Protocol:
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Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in

100 µL of complete medium. Allow cells to adhere overnight.

Compound Treatment: Prepare serial dilutions of c-Met-IN-21 in complete medium from the

10 mM stock solution. The final DMSO concentration should not exceed 0.5%.

Remove the overnight culture medium and add 100 µL of the diluted c-Met-IN-21 solutions to

the respective wells. Include a vehicle control (medium with the same final concentration of

DMSO).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%

CO₂.

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4

hours, or as recommended by the manufacturer.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for

MTS) using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

the results to determine the IC₅₀ value.

Western Blot Analysis of c-Met Phosphorylation
This protocol is used to confirm the inhibitory effect of c-Met-IN-21 on c-Met

autophosphorylation.

Materials:

Cancer cell line with c-Met expression

c-Met-IN-21

Hepatocyte Growth Factor (HGF)

Serum-free medium

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)

Secondary antibody (HRP-conjugated)

Chemiluminescence substrate

Protocol:

Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Starve the cells in

serum-free medium for 12-24 hours.

Inhibitor Treatment: Treat the starved cells with various concentrations of c-Met-IN-21 for 1-2

hours.

HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce

c-Met phosphorylation.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE,

transfer to a PVDF membrane, and probe with the indicated primary and secondary

antibodies.

Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Experimental Protocol
Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of c-Met-IN-
21 in a mouse xenograft model. All animal experiments should be conducted in accordance

with approved institutional animal care and use committee (IACUC) protocols.[6]

Materials:

Immunocompromised mice (e.g., athymic nude mice)
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Cancer cell line that forms tumors in mice (e.g., SW620, U87MG)[9]

c-Met-IN-21

Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose in water)

Calipers

Protocol:

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells suspended in a suitable

medium (e.g., PBS or Matrigel) into the flank of each mouse.[9]

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with

calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Drug Administration: Administer c-Met-IN-21 orally or via intraperitoneal injection at a

predetermined dose and schedule. The control group should receive the vehicle solution.

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the

study.

Endpoint: At the end of the study (based on tumor size or a predetermined time point),

euthanize the mice and excise the tumors for further analysis (e.g., weight measurement,

immunohistochemistry).

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-21.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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